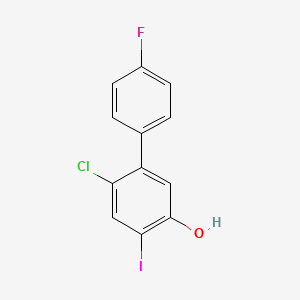

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

Description

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative featuring chloro (Cl), fluoro (F), and iodo (I) substituents at positions 6, 4', and 4, respectively, along with a hydroxyl group (-OH) at position 2. The iodine atom introduces steric bulk and polarizability, which may influence solubility, binding affinity, and metabolic stability compared to smaller halogens like Cl or F.

Properties

Molecular Formula |

C12H7ClFIO |

|---|---|

Molecular Weight |

348.54 g/mol |

IUPAC Name |

4-chloro-5-(4-fluorophenyl)-2-iodophenol |

InChI |

InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H |

InChI Key |

OYGFGUWXYGHIDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)I)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds:

- 6-Chloro-3-methoxy-flavone-4′-carboxylic acid

- 6-Chloro-3-methoxy-4′-oxazolinyl flavone

- 6-Chloro-4′-oxazolinyl flavonoid

| Property | 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) | 6-Chloro-3-methoxy-flavone-4′-carboxylic acid | 6-Chloro-4′-oxazolinyl flavonoid |

|---|---|---|---|

| Structure | Biphenyl backbone with Cl, F, I, -OH | Flavone backbone with Cl, methoxy, carboxylic acid | Flavone with Cl, oxazolinyl group |

| Antiviral Activity (IC₅₀) | Not reported | 3.82 µM (HRV-1B) | 5.16 µM (HRV-1B) |

| Cytotoxicity | Not reported | >25 µM (HeLa) | >12.5 µM (HeLa) |

| Key Functional Groups | -OH, halogens | Carboxylic acid, methoxy | Oxazolinyl, Cl |

Analysis: The 6-chloro substitution in flavones correlates with strong antiviral activity against HRV-1B . However, iodine’s larger atomic radius could reduce solubility compared to smaller halogens, affecting bioavailability .

Halogenated Pyridines and Quinoline Derivatives

Key Compounds:

- 6-Chloro-4-(trifluoromethyl)pyridin-2-ol

- 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol

| Property | This compound (Inferred) | 6-Chloro-4-(trifluoromethyl)pyridin-2-ol | 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol |

|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | 197.54 | 337.74 (C₁₅H₉ClFNO₃S) |

| LogP | ~3.0–4.0 (estimated) | 1.5 | Not reported |

| Key Features | Iodo, biphenyl backbone | CF₃ group, pyridine ring | Sulfonyl group, quinoline backbone |

Analysis: The trifluoromethyl (CF₃) group in pyridines enhances lipophilicity (LogP = 1.5) and metabolic stability . The sulfonyl group in the quinoline derivative introduces strong electron-withdrawing effects, which could stabilize the molecule in enzymatic environments .

Biphenyl and Benzoxazinone Derivatives

Key Compounds:

- [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-methoxy-3'-(trifluoromethyl)

- 6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one

| Property | This compound (Inferred) | 6-Chloro-4'-methoxy-3'-(trifluoromethyl)biphenyl | Benzoxazinone Derivative (CAS 896657-08-2) |

|---|---|---|---|

| Molecular Weight | ~400–450 (estimated) | 330.69 | 412.8 |

| Key Substituents | Iodo, -OH, F | CF₃, methoxy | Chloro, fluoro, pyrrole, ketone |

| Biological Activity | Not reported | Not reported | Not reported |

Analysis: The trifluoromethyl group in biphenyl derivatives enhances electronegativity and resistance to oxidative degradation .

Critical Insights and Limitations

- Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity, while iodine may enhance binding but reduce solubility.

- Structural Backbone: Biphenyl systems offer rigidity for target engagement, whereas flavones and quinolines provide planar structures for π-π interactions.

- Data Gaps : Direct biological data for this compound are absent; inferences rely on analogs. Cytotoxicity and pharmacokinetic profiles remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.